molecular formula C10H22O B13464421 2,4,6-Trimethylheptan-1-ol

2,4,6-Trimethylheptan-1-ol

Cat. No.: B13464421
M. Wt: 158.28 g/mol
InChI Key: SPZKOUBIZRBFQY-UHFFFAOYSA-N
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Description

2,4,6-Trimethylheptan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of three methyl groups attached to the second, fourth, and sixth carbon atoms of a heptane chain, with a hydroxyl group (-OH) attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the alkylation of heptane derivatives with methyl groups followed by the introduction of a hydroxyl group. The reaction conditions typically include the use of strong bases and catalysts to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes such as catalytic hydrogenation and oxidation. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylheptan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2,4,6-Trimethylheptan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylheptan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on different systems.

Comparison with Similar Compounds

2,4,6-Trimethylheptan-1-ol can be compared with other similar compounds such as:

    2,4,6-Trimethylheptane: Lacks the hydroxyl group, resulting in different chemical properties.

    2,4,6-Trimethylhexan-1-ol: Has a shorter carbon chain, affecting its physical and chemical properties.

    2,4,6-Trimethylpentan-1-ol: Even shorter carbon chain, leading to further differences in properties.

Properties

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,4,6-trimethylheptan-1-ol

InChI

InChI=1S/C10H22O/c1-8(2)5-9(3)6-10(4)7-11/h8-11H,5-7H2,1-4H3

InChI Key

SPZKOUBIZRBFQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC(C)CO

Origin of Product

United States

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